Niobium n-propoxide

概要

説明

Niobium n-propoxide, also known as niobium(V) n-propoxide, is an organometallic compound with the chemical formula Nb(OC₃H₇)₅. It is a coordination compound where niobium is bonded to five n-propoxide ligands. This compound is of significant interest due to its applications in various fields, including catalysis, materials science, and the preparation of niobium-based oxides .

準備方法

Synthetic Routes and Reaction Conditions: Niobium n-propoxide can be synthesized through the reaction of niobium pentachloride with n-propanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C3H7OH→Nb(OC3H7)5+5HCl

This reaction is usually carried out under an inert atmosphere to prevent hydrolysis and oxidation of the product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

化学反応の分析

Hydrolysis and Solubility

Niobium n-propoxide reacts vigorously with water, undergoing hydrolysis to form niobium oxides or hydroxides. While its solubility in polar solvents like water is negligible, it dissolves in organic solvents such as ethanol, isopropanol, and toluene . The hydrolysis reaction follows:

This reaction is critical for sol-gel processing of niobium oxide thin films .

Ligand Exchange and Complexation

This compound participates in ligand-exchange reactions with alcohols and multidentate ligands, forming stable heteroleptic complexes:

Alcoholysis Reactions

Reaction with bulkier alcohols (e.g., tert-butanol) replaces propoxide ligands, as demonstrated in the synthesis of [Nb(μ-OtBu)(ONp)₄]₂ (Np = neopentyl) :

Chelation with Multidentate Ligands

Bis(hydroxymethyl)propionic acid (BHMP) and tris(hydroxymethyl)ethane (THME) form dinuclear complexes:

-

[(μ-BHMP)Nb₂(μ-O)(OPr)₅]₂ : Two niobium centers bridged by BHMP and oxo ligands .

-

[(μ-THME)Nb(OPr)₂]₂ : Symmetrical dinuclear species with THME acting as a chelating ligand .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a multi-step decomposition pathway for niobium alkoxides :

| Compound | Decomposition Temp. (°C) | Residual Mass (%) |

|---|---|---|

| Nb(OCH₂tBu)₅py (1) | 210–330 | 28.5 (Nb₂O₅) |

| Nb(OiPr)₅ (4) | 83–250 | 22.1 (Nb₂O₅) |

Decomposition involves sequential ligand loss, followed by oxidation to Nb₂O₅ .

Polymerization Activity

Niobium alkoxides catalyze ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone (CL) and lactide (LA). While niobium ethoxide (Nb(OEt)₅) shows rapid polymerization (<15 min for CL), ligand-modified derivatives improve control over dispersity (Đ) :

| Catalyst | Monomer | Time (h) | Conversion (%) | Đ |

|---|---|---|---|---|

| Nb(OEt)₅ | CL | 0.25 | 99 | 2.15 |

| **[L]Nb(OEt)₃ | CL | 3 | 98 | 1.27 |

Here, [L] denotes phenoxyimine ligands that reduce transesterification side reactions .

Coordination with N-Donor Ligands

Pyridine (py) and 4-dimethylaminopyridine (DMAP) stabilize this compound derivatives, enhancing thermal stability :

These adducts exhibit octahedral geometry, confirmed by NMR and X-ray diffraction .

Structural Insights

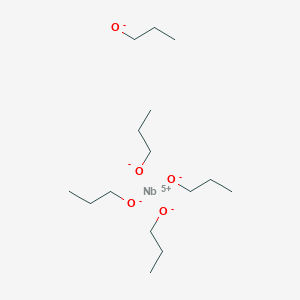

The molecular structure of this compound (PubChem CID: 13710520) features a central Nb⁵⁺ ion coordinated by five propoxide ligands in a distorted trigonal bipyramidal geometry . Key parameters include:

-

Molecular Weight : 388.34 g/mol

-

SMILES : CCCONb(OCCC)(OCCC)(OCCC)OCCC

科学的研究の応用

Catalytic Applications

1.1 Solid Acid Catalysis

Niobium n-propoxide has been utilized in the preparation of solid acid catalysts. These catalysts are essential for various organic transformations, including etherification reactions. In a study involving the etherification of 2-naphthol, niobium was doped onto various oxide supports (e.g., ZrO2, TiO2) to enhance catalytic activity. The results indicated that niobium doping improved both the acidic and redox properties of the catalysts, facilitating the formation of desired products like 2-ethylnaphtofuran .

1.2 Electrochemical Advanced Oxidative Processes (EAOP)

Recent research highlights the effectiveness of niobium-doped titanium oxide as a catalyst in EAOP for degrading persistent organic pollutants such as per- and polyfluoroalkyl substances (PFAS). The study showed that Nb-doped TiO2 exhibited increased catalytic activity towards generating reactive oxygen species (ROS), which are crucial for breaking down carbon-fluorine bonds in PFAS . The performance of these catalysts was evaluated through electrochemical tests, demonstrating their potential for environmental remediation.

Material Science Applications

2.1 Advanced Ceramics

This compound is also significant in the synthesis of advanced ceramic materials. Its unique properties allow for the production of high-purity niobium oxide ceramics, which are used in various applications ranging from electronics to aerospace engineering. The ability to tailor material properties through controlled synthesis methods makes this compound an attractive precursor in ceramic manufacturing .

2.2 Synthesis of Polyoxo Clusters

The compound serves as a precursor for synthesizing niobium polyoxo clusters, which have applications in catalysis and materials science. These clusters can exhibit unique structural and electronic properties, making them suitable for use in advanced materials .

Pharmaceutical Applications

3.1 Drug Formulation and Delivery

This compound has shown promise in drug formulation and delivery systems due to its biocompatibility and ability to enhance drug stability and solubility. Recent studies indicate that this compound can be utilized to create novel drug delivery vehicles that improve therapeutic efficacy while minimizing side effects . The incorporation of niobium into drug formulations can lead to enhanced bioavailability of active pharmaceutical ingredients.

Table 1: Summary of Catalytic Activities of Niobium-Doped Catalysts

| Catalyst Type | Reaction Type | Yield (%) | Notable Products |

|---|---|---|---|

| ZrO2/Nb | Etherification | Moderate | 2-butoxynaphtalene |

| TiO2/Nb | PFAS Degradation | ~30% | Reactive Oxygen Species |

Case Study 1: Niobium-Doped TiO2 for Environmental Remediation

In a practical application, Nb-doped TiO2 was synthesized and tested for its ability to degrade PFAS in contaminated water. The study demonstrated that varying the niobium doping concentration significantly affected the catalyst's performance, with optimal results achieved at a doping level of approximately 10 at.% . This case illustrates the potential of this compound-derived materials in addressing environmental challenges.

Case Study 2: Synthesis of Advanced Ceramics

Research on the use of this compound in ceramic synthesis revealed that controlling the synthesis parameters led to ceramics with superior mechanical properties and thermal stability. These advancements make this compound a critical component in developing next-generation ceramic materials for high-performance applications .

作用機序

The mechanism of action of niobium n-propoxide in catalysis involves the formation of active niobium oxide species upon hydrolysis or thermal decomposition. These active species can facilitate various chemical transformations by providing acidic or redox sites. In materials science, the compound acts as a precursor that decomposes to form niobium oxide nanoparticles or thin films with desired properties .

類似化合物との比較

Niobium isopropoxide (Nb(OiPr)₅): Similar structure but with isopropoxide ligands.

Niobium ethoxide (Nb(OEt)₅): Similar structure but with ethoxide ligands.

Comparison:

Reactivity: Niobium n-propoxide is more reactive towards hydrolysis compared to niobium isopropoxide and niobium ethoxide due to the longer alkyl chain of the n-propoxide ligand.

Applications: While all three compounds are used as precursors for niobium oxides, this compound is preferred in applications requiring higher reactivity and faster hydrolysis rates

This compound stands out due to its unique combination of reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

生物活性

Niobium n-propoxide (Nb(OPr)5) is an organometallic compound of niobium, which has garnered attention due to its unique chemical properties and potential applications in various fields, including catalysis and materials science. Understanding its biological activity is essential for assessing its safety and efficacy in potential applications, particularly in biomedical fields.

This compound is characterized by the formula . It is a precursor for niobium oxide and exhibits properties that make it suitable for sol-gel processes, which are critical in developing coatings and materials with specific functionalities. The compound's structure allows it to interact with biological systems, which can lead to various biological effects.

Cytotoxicity Studies

Recent research has highlighted the cytotoxic effects of this compound on various cell lines. A study involving human fibroblast cells demonstrated that exposure to this compound resulted in a dose-dependent decrease in cell viability, indicating its potential cytotoxicity. The IC50 value was found to be approximately 50 µM after 24 hours of exposure, suggesting that while it may have applications in material science, caution is warranted regarding its biological interactions .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. In vitro studies showed that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 20 µg/mL for Staphylococcus aureus and Escherichia coli, indicating its potential as a biocidal agent .

Interaction with Biological Macromolecules

The interaction of this compound with proteins and nucleic acids has been explored to understand its mechanism of action. Binding studies indicated that this compound could form complexes with proteins, potentially altering their structure and function. This interaction raises questions about the compound's safety profile as it may interfere with essential biological processes .

Case Study 1: Application in Drug Delivery

A notable application of this compound is in drug delivery systems. Researchers have developed nanoparticles using this compound as a precursor, which demonstrated enhanced drug loading capacities and controlled release profiles. These nanoparticles showed promise in delivering anticancer drugs effectively, highlighting the dual role of this compound as both a drug carrier and a therapeutic agent .

Case Study 2: Biocompatibility Assessment

In assessing the biocompatibility of materials derived from this compound, studies involving animal models have been conducted. Results indicated that materials synthesized from this compound displayed favorable biocompatibility with minimal inflammatory responses when implanted subcutaneously. This suggests potential applications in biomedical implants and devices .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H35NbO5 |

| IC50 (Cytotoxicity) | 50 µM |

| MIC (Antimicrobial Activity) | 20 µg/mL (S. aureus, E. coli) |

| Biocompatibility | Minimal inflammatory response |

特性

IUPAC Name |

niobium(5+);propan-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Nb/c5*1-2-3-4;/h5*2-3H2,1H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFRZVAXRQUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[O-].CCC[O-].CCC[O-].CCC[O-].CCC[O-].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35NbO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547382 | |

| Record name | Niobium(5+) pentapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38874-17-8 | |

| Record name | Niobium(5+) pentapropan-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium(V) propoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。